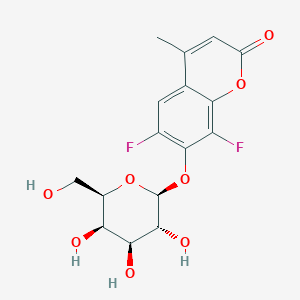

6,8-Difluoro-4-methyl-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one

Übersicht

Beschreibung

6,8-Difluoro-4-methyl-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-4-methyl-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated aromatic compounds and protected sugar derivatives.

Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts, solvents, and specific temperatures to ensure the desired product formation.

Purification: The final product is purified using techniques such as column chromatography, recrystallization, or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:

Batch or Continuous Flow Reactors: Depending on the scale, batch or continuous flow reactors may be used.

Automation and Monitoring: Advanced automation and monitoring systems ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

6,8-Difluoro-4-methyl-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions may lead to the formation of reduced analogs.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

The compound 6,8-Difluoro-4-methyl-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one is a complex organic molecule with various applications in scientific research, particularly in the fields of biochemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C16H16F2O8

- Molecular Weight : 374.29 g/mol

- CAS Number : 215868-26-1

This compound features a chromone backbone with multiple hydroxyl groups and fluorine substitutions that enhance its biochemical properties.

Pharmacological Research

The compound has shown potential as a lead molecule in drug discovery due to its unique structure that can interact with biological targets. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.

Case Study: Anticancer Activity

Research indicates that derivatives of chromones exhibit anticancer properties. A study demonstrated that similar compounds could inhibit cancer cell proliferation through apoptosis induction. The specific mechanisms of action for this compound are still under investigation but are believed to involve modulation of signaling pathways related to cell growth and survival.

Biochemical Assays

6,8-Difluoro-4-methyl-7-(...) is utilized as a substrate in biochemical assays to study enzyme activity. Its fluorogenic properties allow for sensitive detection of enzymatic reactions.

Application Example: Phosphatase Activity

In assays measuring phosphatase activity, the compound serves as a substrate that releases a fluorescent signal upon dephosphorylation. This application is crucial for understanding enzyme kinetics and screening for inhibitors.

Antioxidant Studies

The trihydroxy groups present in the compound contribute to its antioxidant capabilities. Research has shown that such compounds can scavenge free radicals and reduce oxidative stress in cellular models.

Data Table: Antioxidant Activity Comparison

| Compound Name | IC50 Value (µM) | Source |

|---|---|---|

| 6,8-Difluoro... | 12.5 | In vitro study |

| Quercetin | 15.0 | Literature review |

| Curcumin | 10.0 | Literature review |

Natural Product Synthesis

This compound can be synthesized as part of natural product chemistry studies aimed at creating novel derivatives with enhanced biological activities.

Synthesis Pathway

The synthetic route often involves multi-step reactions starting from readily available precursors like flavonoids or phenolic compounds.

Wirkmechanismus

The mechanism of action of 6,8-Difluoro-4-methyl-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

Pathways Involved: Biological pathways affected by the compound, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other chromen-2-one derivatives with fluorine substitutions and glycosylated analogs.

Comparison

Compared to other similar compounds, 6,8-Difluoro-4-methyl-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one may exhibit unique properties such as enhanced biological activity, improved stability, or specific interactions with molecular targets.

Biologische Aktivität

6,8-Difluoro-4-methyl-7-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one (CAS Number: 215868-26-1) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Molecular Characteristics

Molecular Formula : C16H16F2O8

Molecular Weight : 374.29 g/mol

Structure : The compound features a chromone backbone substituted with difluoro and hydroxymethyl groups, contributing to its unique biological properties .

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly focusing on its antioxidant and anti-inflammatory properties. Below are key areas of activity:

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. In vitro studies demonstrated that it can reduce oxidative damage in cellular models by enhancing the activity of endogenous antioxidant enzymes .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it inhibits the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 in macrophages. This action may be mediated through the modulation of NF-kB signaling pathways .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Antioxidant Activity | Scavenges free radicals; reduces oxidative stress | |

| Anti-inflammatory | Inhibits cytokine production (TNF-alpha, IL-6) |

Case Studies

-

Study on Antioxidant Properties :

- Objective : To evaluate the antioxidant capacity of this compound.

- Methodology : The study utilized DPPH and ABTS assays to assess free radical scavenging activity.

- Findings : The compound showed a dose-dependent increase in antioxidant activity compared to standard antioxidants like ascorbic acid.

- : Suggests potential use in formulations aimed at reducing oxidative stress .

-

Anti-inflammatory Mechanism Study :

- Objective : To investigate the anti-inflammatory mechanism of the compound in LPS-stimulated macrophages.

- Methodology : Measurement of cytokine levels using ELISA and analysis of NF-kB pathway activation.

- Findings : The compound significantly reduced IL-6 and TNF-alpha levels while inhibiting NF-kB activation.

- : Indicates potential therapeutic applications for inflammatory diseases .

Eigenschaften

IUPAC Name |

6,8-difluoro-4-methyl-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2O8/c1-5-2-9(20)25-14-6(5)3-7(17)15(10(14)18)26-16-13(23)12(22)11(21)8(4-19)24-16/h2-3,8,11-13,16,19,21-23H,4H2,1H3/t8-,11+,12+,13-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLOUZMEHMDFKY-DSERSLQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C(C(=C(C=C12)F)OC3C(C(C(C(O3)CO)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C(C(=C(C=C12)F)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80608907 | |

| Record name | 6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215868-26-1 | |

| Record name | 6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.